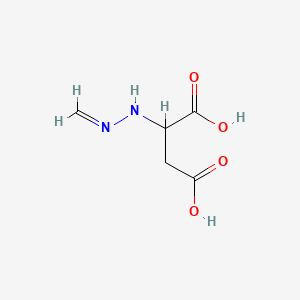

2-(2-Methylenehydrazino)succinic acid

Description

2-(2-Methylenehydrazino)succinic acid is a hydrazine derivative of succinic acid, characterized by a methylenehydrazino group (-NH-N=CH₂) attached to the second carbon of the succinic acid backbone.

Properties

CAS No. |

118186-92-8 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.129 |

IUPAC Name |

2-(2-methylidenehydrazinyl)butanedioic acid |

InChI |

InChI=1S/C5H8N2O4/c1-6-7-3(5(10)11)2-4(8)9/h3,7H,1-2H2,(H,8,9)(H,10,11) |

InChI Key |

SQOHVLNRRGJNQO-UHFFFAOYSA-N |

SMILES |

C=NNC(CC(=O)O)C(=O)O |

Synonyms |

Butanedioic acid, (methylenehydrazino)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with structural or functional similarities to 2-(2-methylenehydrazino)succinic acid, including substituted succinic acids, hydrazine derivatives, and bio-based analogs.

Structural Analogs

2.1.1 2-(Substituted Benzylidene)succinic Acids

These compounds feature a benzylidene group (-CH=Ar) attached to the succinic acid backbone. Key findings include:

- Synthesis : Prepared via condensation of succinic acid derivatives with aromatic aldehydes. For example, (E)-2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid was synthesized using ChemBioDraw Ultra 11.0 and evaluated for bioactivity .

- Bioactivity : Demonstrated higher enzyme inhibition scores (0.21–0.37) compared to anti-inflammatory drugs like darbufelone and prifelone but lower than tebufelone .

- Toxicity : Computational models (Osiris Property Explorer) predicted low mutagenic and irritant risks for benzylidene-succinic acids .

2.1.2 2-Methylsuccinic Acid

- Structure : A branched-chain succinic acid with a methyl group on the second carbon (C5H8O4) .

- Applications: Primarily used in industrial polymer production and as a precursor for biodegradable plastics. Unlike this compound, it lacks nitrogen-based functional groups, limiting its pharmacological utility .

Functional Analogs

2.2.1 Succinic Acid Hydrazides

- Daminozide (Succinic acid 2,2-dimethylhydrazide): A plant growth regulator with the formula C6H12N2O3. Exhibits solid-state stability (MP: 154°C) and is structurally distinct due to its dimethylhydrazide group .

- N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides: Synthesized via reactions involving succinic acid derivatives and sulfonylguanidines. These compounds show anticonvulsant activity but require complex purification steps (e.g., column chromatography with dichloromethane:methanol) .

Industrial and Bio-Based Analogs

- Bio-Based Succinic Acid: Produced via microbial fermentation (e.g., Actinobacillus succinogenes) using corn stover. Achieves 11.5 kilotons/year with a 20.4% ROI, emphasizing sustainability over petrochemical routes .

- Bis(2-hydroxyethyl) 2-phenylsuccinate: A diester derivative used in polymer blends. Its synthesis involves esterification of succinic acid, differing from the hydrazino derivatives in reactivity and applications .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Bioactivity Scores of Selected Compounds

| Compound | Enzyme Inhibition Score | GPCR Ligand Activity | Ion Channel Modulation |

|---|---|---|---|

| (E)-2-(3,5-di-t-Bu-4-OH-benzylidene)succinic acid | 0.37 | 0.12 | -0.05 |

| Darbufelone | 0.18 | 0.21 | 0.10 |

| Tebufelone | 0.45 | 0.30 | 0.15 |

Key Research Findings

- Synthesis Challenges: Hydrazino-succinic acid derivatives often require multi-step syntheses with low to moderate yields (31–86%) and stringent purification (e.g., HPLC, TLC) .

- Pharmacological Potential: Substituted benzylidene-succinic acids exhibit superior bioactivity to many anti-inflammatory drugs, suggesting that this compound could be optimized for similar targets .

- Industrial Relevance: Bio-based succinic acid production highlights the economic viability of succinate derivatives, though functionalization (e.g., hydrazino groups) remains underexplored in industrial settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.